7-Dodecenoic acid

Beschreibung

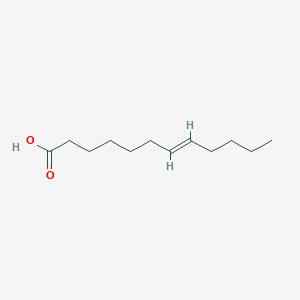

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H22O2 |

|---|---|

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(E)-dodec-7-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |

InChI-Schlüssel |

MZNHSVOKYCWLPQ-AATRIKPKSA-N |

Isomerische SMILES |

CCCC/C=C/CCCCCC(=O)O |

Kanonische SMILES |

CCCCC=CCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Natural Biological Sources of 7-Lauroleic Acid (cis-7-Dodecenoic Acid): A Comprehensive Technical Guide

Executive Summary

As lipidomics advances, the identification and utilization of rare monounsaturated fatty acids (MUFAs) have become critical for both ecological biochemistry and industrial biotechnology. 7-Lauroleic acid —systematically known as (Z)-dodec-7-enoic acid or 12:1Δ7 (12:1n-5)—is one such highly specialized lipid. Unlike the more common 9-dodecenoic acid (traditionally referred to as lauroleic acid), the Δ7 positional isomer is characterized by a cis-double bond at the 7th carbon from the carboxyl terminus ()[1].

This technical guide explores the natural biological reservoirs of 7-lauroleic acid, mapping its presence from botanical seed triacylglycerols to entomological pheromone glands, and provides a self-validating analytical framework for its isolation and structural elucidation.

Natural Biological Sources & Quantitative Distribution

The occurrence of 12:1Δ7 in nature is highly restricted. It is primarily localized to the seed oils of specific angiosperms within the Lauraceae and Rutaceae families, and acts as a transient metabolic precursor in insect signaling pathways.

Botanical Sources (Seed Oils)

The Lauraceae family is renowned for accumulating medium-chain saturated fatty acids (e.g., lauric acid, 12:0). However, trace levels of medium-chain monoenes like 12:1Δ7 indicate the presence of highly specific, localized desaturase or chain-shortening activity ()[2].

-

Lindera obtusiloba (Japanese Spicebush): Seed extracts contain approximately 0.2% of 12:1Δ7 relative to total fatty acids[2][3].

-

Neolitsea sericea (Shirodamo): Another Lauraceae species yielding ~0.1% 12:1Δ7 in its seed oil[2][3].

-

Feronia elephantum (Wood Apple): A member of the Rutaceae family, reported to contain ~0.1% of this rare MUFA[2][3].

Entomological Sources (Pheromone Biosynthesis)

In Lepidoptera (moths), (Z)-7-dodecenoic acid is a critical intermediate in the biosynthesis of sex pheromones ()[4]. It does not accumulate in large quantities but is synthesized dynamically in the pheromone glands via the peroxisomal β-oxidation of longer-chain MUFAs[5].

Quantitative Data Summary

| Biological Source | Taxonomic Family | Tissue Type | Relative Abundance (% of total FA) | Analytical Method |

| Lindera obtusiloba | Lauraceae | Seed Oil | ~0.2% | GLC-Area-% |

| Neolitsea sericea | Lauraceae | Seed Oil | ~0.1% | GLC-Area-% |

| Feronia elephantum | Rutaceae | Seed Oil | ~0.1% | GLC-Area-% |

| Lepidoptera (Moths) | Various | Pheromone Gland | Trace (Precursor) | GC-MS |

Biosynthetic Pathways: The β-Oxidation Route

The biosynthesis of 12:1Δ7 rarely occurs via direct Δ7-desaturation of lauric acid. Instead, in natural insect glands and engineered microbial systems, it is derived from palmitic acid (16:0) through a highly conserved chain-shortening mechanism ()[5].

A Δ11-desaturase first introduces a cis-double bond to form (Z)-11-hexadecenoic acid (Z11-16:Acid). Subsequent peroxisomal β-oxidation cycles sequentially cleave two-carbon units (as acetyl-CoA), transforming Z11-16:CoA to Z9-14:CoA, and finally to the target Z7-12:CoA[5].

Fig 1: Chain-shortening β-oxidation pathway yielding 12:1Δ7 in Lepidoptera.

Isolation and Structural Elucidation: A Self-Validating Protocol

To study ultra-rare MUFAs like 7-lauroleic acid, researchers must overcome the dual challenge of separating it from highly abundant saturated medium-chain fatty acids (e.g., 12:0) and determining the exact double-bond position. The following protocol utilizes orthogonal separation (Argentation SPE) combined with mass-shift locking (DMOX) to create a self-validating identification system .

Fig 2: Workflow for the extraction, isolation, and GC-MS elucidation of 12:1Δ7.

Step-by-Step Methodology & Causality

Step 1: Total Lipid Extraction (Modified Folch Method)

-

Protocol: Homogenize 10 g of pulverized Lindera obtusiloba seeds in 200 mL of Chloroform:Methanol (2:1 v/v). Wash the extract with 0.2 volumes of 0.9% NaCl.

-

Causality: The biphasic system ensures complete solubilization of neutral seed triacylglycerols (TAGs) into the lower organic phase, while partitioning non-lipid contaminants (carbohydrates, proteins) into the upper aqueous phase.

Step 2: Base-Catalyzed Saponification

-

Protocol: Reflux the dried lipid extract with 0.5 M KOH in methanol at 70°C for 1 hour. Acidify to pH 2 with 1M HCl and extract free fatty acids (FFAs) with hexane.

-

Causality: Base-catalyzed hydrolysis cleaves the ester bonds of TAGs. Releasing FFAs is an absolute prerequisite because downstream DMOX derivatization requires a free carboxyl group.

Step 3: Argentation Solid Phase Extraction (Ag+-SPE)

-

Protocol: Load the lipid mixture onto a silver-ion impregnated silica column. Elute saturated species (e.g., 12:0) with hexane:acetone (99:1, v/v). Elute the MUFA fraction containing 12:1Δ7 with hexane:acetone (90:10, v/v).

-

Causality: Silver ions (Ag+) form reversible π-complexes with alkene double bonds. This affinity chromatography is critical to isolate the trace 12:1Δ7 from the overwhelming background of lauric acid found in Lauraceae seeds, preventing GC column overloading.

Step 4: DMOX Derivatization for GC-MS

-

Protocol: React the enriched MUFA fraction with 2-amino-2-methyl-1-propanol at 180°C for 2 hours under a nitrogen atmosphere to form 4,4-dimethyloxazoline (DMOX) derivatives.

-

Causality: Standard Fatty Acid Methyl Esters (FAMEs) undergo extensive double-bond migration during electron ionization (EI) mass spectrometry, making positional isomers indistinguishable. DMOX derivatives lock the double bond in place. During fragmentation, a characteristic mass gap of 12 atomic mass units (amu) occurs exactly across the carbons of the double bond, providing definitive, self-validating proof of the Δ7 position.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282732, 7-Dodecenoic acid." PubChem.[Link]

-

PlantFAdb. "12:1-delta-7c; 7-Dodecenoic acid, (7Z)-." Fatplants Database.[Link]

-

The Official Database of Japanese Conference on the Biochemistry of Lipids. "Fatty acid - 7-Lauroleic acid." LipidBank. [Link]

-

Petkevicius, K., et al. "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." Journal of Industrial Microbiology and Biotechnology (OUP). [Link]

-

Petkevicius, K. "Production of Lepidoptera pheromones in yeast cell factories." DTU Orbit. [Link]

Sources

- 1. 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z)-; 7-Dodecenoic acid, (Z)-; (Z)-7-Dodecenoic acid; cis-7-Dodecenoic acid [fatplants.net]

- 3. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z)-; 7-Dodecenoic acid, (Z)-; (Z)-7-Dodecenoic acid; cis-7-Dodecenoic acid [fatplants.net]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. academic.oup.com [academic.oup.com]

enzymatic conversion of medium-chain fatty acids to 7-dodecenoic acid

An In-Depth Technical Guide to the Enzymatic Conversion of Medium-Chain Fatty Acids to 7-Dodecenoic Acid

Abstract

The burgeoning field of biocatalysis offers sustainable and highly specific routes to novel chemical entities. This guide provides a comprehensive technical overview of a proposed enzymatic pathway for the conversion of dodecanoic acid, a common medium-chain fatty acid (MCFA), into 7-dodecenoic acid. While not a widely established bioconversion, the principles of fatty acid desaturation provide a clear and rational framework for its development. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies required to establish and validate this conversion. We will explore the requisite enzymatic machinery, propose a detailed experimental workflow from enzyme expression to product analysis, and discuss the critical parameters for process optimization.

Introduction: The Significance of Novel Unsaturated Fatty Acids

Unsaturated fatty acids are fundamental to biology and industry, serving as key components of cell membranes, signaling molecules, and precursors for polymers and specialty chemicals.[1][2] 7-Dodecenoic acid ((Z)-dodec-7-enoic acid) is a C12:1 monounsaturated fatty acid, a structural isomer of the more common lauroleic acid (9-dodecenoic acid).[3][4] Its unique double bond position at the ω-5 position suggests potential for novel chemical functionalities, making it a target for applications in polymer chemistry, specialty lubricants, and as a precursor for complex bioactive molecules.

Traditional chemical synthesis of such specific isomers often involves harsh conditions, toxic catalysts, and can result in a mixture of cis/trans isomers, requiring complex purification steps.[5] Enzymatic synthesis presents a compelling alternative, offering unparalleled specificity under mild, aqueous conditions.[6] The core challenge, and the focus of this guide, lies in identifying and harnessing an appropriate enzyme system capable of introducing a double bond at the Δ7 position of a C12 fatty acid chain.

The Core Biocatalyst: Fatty Acid Desaturases

The enzymatic conversion of a saturated fatty acid to an unsaturated one is catalyzed by a class of enzymes known as fatty acid desaturases (FADs).[1][7] These enzymes are central to lipid metabolism in all domains of life.[2]

Mechanism of Action

Fatty acid desaturases perform a dehydrogenation reaction, removing two hydrogen atoms from an acyl chain to create a carbon-carbon double bond.[2][8] This is an oxidative process that requires molecular oxygen (O₂) and an electron transport chain to deliver reducing equivalents. In eukaryotes, this chain typically involves cytochrome b5 reductase and cytochrome b5, which transfer electrons from NADH or NADPH to the desaturase's di-iron active site.[1]

Classification and Regioselectivity

FADs are classified based on the position where they introduce the double bond along the fatty acid chain, counting from the carboxyl terminus (the "delta" end). Common examples include:

-

Δ9-desaturases: Introduce a double bond between carbons 9 and 10. These are the most common desaturases, converting stearic acid (18:0) to oleic acid (18:1Δ9).[9]

-

Δ6-desaturases: Act on existing unsaturated fatty acids, such as converting linoleic acid (18:2Δ9,12) to γ-linolenic acid (18:3Δ6,9,12).[9][10]

-

Front-End Desaturases: A class that includes Δ5 and Δ6 desaturases, which insert double bonds between the existing double bond and the carboxyl group.[11]

The conversion of dodecanoic acid (12:0) to 7-dodecenoic acid (12:1Δ7) requires a Δ7-desaturase . While less common than other FADs, enzymes with this regioselectivity have been identified, particularly in plants and insects, often involved in the synthesis of pheromones or other specialized lipids. The key to this process is to identify a Δ7-desaturase that accepts a medium-chain (C12) fatty acid as a substrate.

Proposed Enzymatic Pathway and Workflow

Achieving the target conversion requires a multi-stage approach, from identifying and preparing the enzyme to running the reaction and analyzing the product. The following sections outline a robust, logical workflow.

Caption: Electron transport chain for a typical microsomal fatty acid desaturase.

Methodology:

-

Substrate Preparation: Prepare a 10 mM stock solution of dodecanoyl-CoA in water. Alternatively, dodecanoic acid can be used directly in the reaction if an acyl-CoA synthetase is included to activate it.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

100 mM Phosphate buffer (pH 7.2)

-

1-2 mg/mL of microsomal protein

-

1 mM NADPH

-

50-100 µM Dodecanoyl-CoA

-

Make up to a final volume of 500 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture in a shaking water bath at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.

Protocol 3: Product Analysis via GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying fatty acids. To make the fatty acids volatile for GC analysis, they must first be converted to their fatty acid methyl ester (FAME) derivatives.

Methodology:

-

Total Lipid Extraction:

-

To the quenched reaction mixture, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Saponification and Methylation:

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add 1 mL of 0.5 M KOH in methanol to the dried lipids.

-

Incubate at 60°C for 15 minutes to cleave the fatty acids from CoA and saponify them.

-

Add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Incubate at 60°C for another 15 minutes. This step methylates the free fatty acids to form FAMEs.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs sample onto a suitable GC column (e.g., a polar capillary column like DB-23).

-

Use a temperature program that effectively separates C12 FAMEs. For example: initial temp 100°C, ramp to 220°C at 10°C/min.

-

The mass spectrometer will fragment the eluting compounds. The resulting mass spectrum for the methyl ester of 7-dodecenoic acid will be distinct from that of the saturated dodecanoic acid methyl ester, confirming the conversion. Quantify by comparing peak areas to a standard curve.

-

Data Interpretation and Optimization

The success of the conversion can be quantified by calculating the conversion efficiency and specific activity of the enzyme preparation.

| Parameter | Description | Example Hypothetical Value |

| Substrate Concentration | The initial concentration of Dodecanoyl-CoA. | 100 µM |

| Product Concentration | Concentration of 7-Dodecenoyl-CoA measured by GC-MS. | 45 µM |

| Conversion Efficiency | (Product Conc. / Substrate Conc.) * 100% | 45% |

| Specific Activity | nmol of product formed per minute per mg of microsomal protein. | 7.5 nmol/min/mg |

| Kₘ (Michaelis Constant) | Substrate concentration at half-maximal velocity (determined via titration). | ~25 µM |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction. | ~15 nmol/min/mg |

Optimization Strategies:

-

pH and Temperature: Systematically vary the reaction pH (e.g., 6.5-8.0) and temperature (e.g., 20-37°C) to find the optimal conditions for the specific desaturase.

-

Cofactor Concentration: Titrate the concentration of NADPH to ensure it is not a limiting factor.

-

Substrate Loading: Perform substrate titration experiments to determine the enzyme's Kₘ and identify any substrate inhibition.

-

Enzyme Engineering: If conversion efficiency is low, consider site-directed mutagenesis of the desaturase's active site to improve its affinity for C12 substrates, guided by structural modeling. [10]

Conclusion

The enzymatic synthesis of 7-dodecenoic acid from dodecanoic acid represents a rational and achievable goal in modern biocatalysis. By leveraging the vast diversity of fatty acid desaturases and applying established protocols for heterologous expression and biochemical analysis, researchers can develop a robust and sustainable production platform. The methodologies outlined in this guide provide a comprehensive framework for establishing this novel bioconversion, from initial gene selection through to final product verification. This pathway not only opens doors to a novel specialty chemical but also serves as a template for the development of other bespoke fatty acid derivatives.

References

-

Wikipedia. Fatty acid desaturase. [Link]

-

Buist, P. H. (2003). Mechanism of fatty acid desaturation: a bioorganic perspective. PubMed. [Link]

-

Los, D. A., & Murata, N. (2004). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PMC. [Link]

-

Abd Halim, N. F. A., et al. (2022). Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture. UPM Institutional Repository. [Link]

-

Abd Halim, N. F. A., et al. (2022). Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture. PubMed. [Link]

-

Wang, Y., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers. [Link]

-

Monroig, Ó., et al. (2018). Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review. SpringerLink. [Link]

-

Wang, Y., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. PMC. [Link]

-

Funhoff, E. G., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. [Link]

-

Michigan State University. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z). [Link]

-

National Center for Biotechnology Information. 7-Dodecenoic acid. PubChem. [Link]

Sources

- 1. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 2. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fatplants.net [fatplants.net]

- 4. 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of fatty acid desaturation: a bioorganic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]

- 11. d-nb.info [d-nb.info]

Application Notes and Protocols for the GC-MS Analysis of 7-Dodecenoic Acid

Introduction

7-Dodecenoic acid (C12:1n-5) is a monounsaturated medium-chain fatty acid that is gaining interest in various fields of research, including metabolic studies and drug development.[1][2] Accurate and sensitive quantification of this analyte in complex biological matrices is essential for elucidating its physiological roles and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of fatty acids due to its high sensitivity, specificity, and ability to provide structural confirmation.[3][4]

However, the inherent chemical properties of free fatty acids, such as 7-dodecenoic acid, present analytical challenges. Their low volatility and the polar nature of the carboxylic acid group can lead to poor chromatographic peak shape, adsorption issues within the GC system, and consequently, inaccurate quantification.[5][6] To circumvent these limitations, a crucial derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[5][6][7] This application note provides a comprehensive guide to the analysis of 7-dodecenoic acid by GC-MS, detailing robust protocols for sample preparation, derivatization, and instrumental analysis.

I. Sample Preparation: Extraction of Total Lipids

The initial step in the analysis of 7-dodecenoic acid from biological samples is the extraction of the total lipid fraction. The choice of extraction method can significantly impact the recovery and subsequent quantification of the analyte. A widely adopted and effective method is a modified Folch or Bligh-Dyer liquid-liquid extraction.

Protocol: Lipid Extraction from Biological Matrices

This protocol is suitable for a range of biological samples, including plasma, serum, tissues, and cell cultures.[2]

Materials:

-

Homogenizer (for tissue samples)

-

Glass centrifuge tubes with PTFE-lined caps

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or dPBS)

-

Internal Standard (e.g., Heptadecanoic acid, C17:0, or a deuterated analog)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Accurately weigh the sample (e.g., 20-50 mg of tissue or a specific volume of plasma/serum) and place it in a glass centrifuge tube.[2] For tissue samples, add an appropriate volume of cold 0.9% NaCl solution and homogenize thoroughly.

-

Internal Standard Addition: For accurate quantification, add a known amount of a suitable internal standard to the sample at the beginning of the extraction process.[2] This corrects for variations in extraction efficiency and sample loss during processing.

-

Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.[8] A common ratio is 20 parts solvent to 1 part sample.[8] Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction into a single phase.

-

Phase Separation: Induce phase separation by adding 0.9% NaCl solution or deionized water (approximately 0.2 volumes of the total solvent volume).[2] Vortex the mixture again for 30 seconds.

-

Lipid Collection: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to achieve clear separation of the aqueous and organic layers.[9] The lower organic layer, containing the lipids, should be carefully collected using a glass Pasteur pipette and transferred to a clean glass tube.[2]

-

Re-extraction (Optional but Recommended): To maximize lipid recovery, the remaining aqueous layer can be re-extracted with an additional volume of chloroform. The organic layers are then pooled.

-

Drying: Evaporate the solvent from the collected lipid extract to complete dryness under a gentle stream of nitrogen gas.[2] The resulting lipid residue is now ready for the derivatization step.

II. Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs)

Derivatization is a critical step to enhance the volatility and thermal stability of 7-dodecenoic acid for GC-MS analysis.[5][7] The most common and robust method is acid-catalyzed esterification to form FAMEs.[5][6]

Protocol: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol

This method is effective for converting both free fatty acids and esterified fatty acids (from triglycerides, phospholipids, etc.) into their corresponding FAMEs.[7]

Materials:

-

Dried lipid extract from the previous step

-

Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% (w/w)[6][7]

-

Hexane (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Glass reaction vials with PTFE-lined caps

Procedure:

-

Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the dried lipid extract in the glass vial.[6][10]

-

Reaction Incubation: Tightly cap the vial and flush with nitrogen gas to create an inert atmosphere, preventing oxidation of unsaturated fatty acids. Heat the reaction mixture at 60-80°C for 30-60 minutes.[6][7][10] The optimal time and temperature may need to be determined empirically for specific sample types.[6]

-

Extraction of FAMEs: After cooling the vial to room temperature, add 1 mL of hexane and 1 mL of deionized water.[6]

-

Phase Separation and Collection: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.[6] Allow the layers to separate. The upper hexane layer containing the FAMEs is carefully transferred to a clean vial for GC-MS analysis.[6]

-

Drying the Extract: To remove any residual water, the hexane extract can be passed through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and gently swirling.[6]

-

Final Preparation: The dried hexane extract containing the FAME of 7-dodecenoic acid is now ready for injection into the GC-MS system. The sample can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The successful separation and detection of the 7-dodecenoic acid methyl ester requires careful optimization of the GC-MS parameters.

Instrumental Parameters

The following table provides a starting point for the GC-MS parameters. Optimization may be necessary depending on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890A or similar | A robust and widely used platform for fatty acid analysis.[11] |

| Mass Spectrometer | Agilent 5975C or 7000 Series Triple Quadrupole | Provides high sensitivity and selectivity.[11] |

| GC Column | Highly Polar Capillary Column (e.g., DB-23, HP-88, SP-2560) | Essential for the separation of fatty acid methyl esters, especially for resolving isomers.[11][12][13][14] |

| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness | Longer columns provide better resolution for complex mixtures.[13][14][15] |

| Injector Temperature | 220-250°C | Ensures rapid volatilization of the FAMEs without thermal degradation.[3][16] |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column for trace-level analysis.[3][11] |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency.[11][17] |

| Oven Temperature Program | Initial: 70-80°C, hold for 1-2 min; Ramp 1: 10-20°C/min to 170-180°C; Ramp 2: Slower ramp of 1-5°C/min to 220-240°C; Final Hold: 5-10 min | A multi-step ramp allows for the separation of a wide range of FAMEs with different chain lengths and degrees of unsaturation.[3][8] |

| MS Transfer Line Temp | 240-250°C | Prevents condensation of the analytes before entering the mass spectrometer.[16][17] |

| Ion Source Temperature | 230-250°C | Optimizes ionization efficiency.[3][11] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard and robust ionization technique that produces reproducible fragmentation patterns for library matching.[16] |

| Scan Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode offers enhanced sensitivity and selectivity for quantification by monitoring specific ions of the target analyte.[3] |

Data Analysis and Quantification

Identification: The 7-dodecenoic acid methyl ester can be identified by its retention time compared to a known standard and by matching its mass spectrum to a reference library such as the NIST Mass Spectral Library. The mass spectrum of 7-dodecenoic acid methyl ester will exhibit a characteristic molecular ion and fragmentation pattern.

Quantification: For accurate quantification, a calibration curve should be constructed using a certified standard of 7-dodecenoic acid methyl ester. The concentration of 7-dodecenoic acid in the original sample is determined by comparing the peak area of its FAME derivative to the calibration curve, after normalization to the peak area of the internal standard.[2] The use of an internal standard is crucial to correct for any variability during sample preparation and injection.[18]

IV. Workflow and Process Visualization

The overall analytical workflow for the GC-MS analysis of 7-dodecenoic acid is depicted in the following diagram.

Caption: Workflow for the GC-MS analysis of 7-dodecenoic acid.

V. Quality Control and System Suitability

To ensure the reliability and accuracy of the analytical results, a robust quality control (QC) and system suitability protocol should be implemented.

-

Blank Samples: Analyze a solvent blank (e.g., hexane) and a procedural blank (a sample without the analyte that has gone through the entire extraction and derivatization process) with each batch of samples to check for contamination.

-

Calibration Standards: A multi-point calibration curve should be run with each sample set to ensure the linearity of the instrument response.

-

Quality Control Samples: Include QC samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the method.

-

System Suitability: Before running the sample sequence, inject a known standard to check for system performance, including peak shape, resolution, and sensitivity.

Conclusion

The GC-MS methodology detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of 7-dodecenoic acid in complex biological matrices. The key to successful analysis lies in meticulous sample preparation, efficient derivatization to form FAMEs, and optimized GC-MS parameters. By adhering to these protocols and implementing stringent quality control measures, researchers can obtain high-quality, reproducible data to advance their understanding of the roles of 7-dodecenoic acid in biological systems.

References

- Benchchem. (n.d.). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

- ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.

- ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

- National Center for Biotechnology Information. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC.

- Merck Millipore. (n.d.). Derivatization of Fatty acids to FAMEs.

- AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?.

- Agilent Technologies. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.

- Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.

- PubMed. (2024, April 15). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies.

- Oxford Academic. (2021, April 15). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.

- MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter.

- European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.

- ACS Omega. (2021, January 4). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry.

- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.

- ResearchGate. (2016, January 6). What is the best GC capillary column for Fatty Acid Methyl Esters analysis?.

- Nutrient Profiling and Evaluation of Fish As a Dietary Component. (n.d.). Fatty acid analysis.

- Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae.

- SciELO. (2020, January 6). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches.

- Sigma-Aldrich. (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.

- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.

- National Center for Biotechnology Information. (n.d.). 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem.

- PubChemLite. (n.d.). 7-dodecenoic acid (C12H22O2).

- Benchchem. (n.d.). Application Note: GC-MS Analysis of 11-Dodecenoic Acid.

- Fatplants. (n.d.). PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z).

- LIPID MAPS® Lipidomics Gateway. (n.d.). Structure Database (LMSD).

- ResearchGate. (2017, June 30). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride.

- Rasayan Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND.

- National Center for Biotechnology Information. (n.d.). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC.

- OCL - Oilseeds and fats, Crops and Lipids. (n.d.). Gas chromatography-mass spectrometry analysis and in vitro biological studies on fixed oil isolated from the waste pits of two v.

- NIST WebBook. (n.d.). 7-Dodecenol.

Sources

- 1. 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 9. lipidmaps.org [lipidmaps.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. ocl-journal.org [ocl-journal.org]

- 18. researchgate.net [researchgate.net]

Application Note: Engineered Peroxisomal β-Oxidation in Yarrowia lipolytica for 7-Dodecenoic Acid Synthesis

Strategic Overview & Biochemical Rationale

(Z)-7-dodecenoic acid (Z7-12:acid) is a high-value, medium-chain unsaturated fatty acid that serves as a critical precursor for various insect sex pheromones (e.g., for agricultural pests like the soybean looper, Chrysodeixis includens). Traditional organic synthesis of Z7-12:acid is environmentally taxing and struggles with strict stereocontrol of the cis-double bond.

Microbial biosynthesis offers a scalable alternative, but synthesizing medium-chain unsaturated fatty acids requires overriding the cell's natural lipid metabolism. This application note details a validated methodology to engineer the peroxisomal β-oxidation cycle in the oleaginous yeast Yarrowia lipolytica. By coupling a targeted Δ9-desaturase with a highly specific, heterologous acyl-CoA oxidase, we can selectively arrest fatty acid degradation at the C12 stage, yielding high-purity 7-dodecenoic acid [1].

The Causality of Pathway Design (E-E-A-T)

As researchers, we must understand why specific genetic and metabolic interventions are chosen:

-

Host Selection : Y. lipolytica is selected due to its massive lipogenic capacity and its expanded, well-characterized family of acyl-CoA oxidases (POX1-6), making it a premier chassis for lipid engineering [2].

-

Background Ablation : Native POX enzymes possess broad chain-length specificities designed to drive the complete degradation of fatty acids into acetyl-CoA. To prevent the consumption of our target product, the entire native acyl-CoA oxidase family (Δpox1-6) must be deleted. This creates a "blank slate" peroxisome.

-

Biochemical Double-Bond Shifting : We supply the cells with methyl myristate (14:0). A heterologous Δ9-desaturase (Dmd9) converts this to (Z)-9-tetradecenoyl-CoA. When this C14 intermediate undergoes exactly one cycle of β-oxidation, two carbons are cleaved from the carboxyl terminus. Consequently, the double bond at position 9 shifts relative to the new carboxyl end, becoming position 7. The product is (Z)-7-dodecenoyl-CoA.

-

Chain-Shortening Arrest : To ensure β-oxidation stops exactly after one cycle, we introduce the acyl-CoA oxidase Lbo_31670 from the European grapevine moth (Lobesia botrana). This specific enzyme efficiently processes C14 substrates but exhibits near-zero activity on C12 substrates, effectively stalling the cycle and allowing the accumulation of the C12 product [1].

Pathway Visualization

Engineered β-oxidation pathway for 7-dodecenoic acid synthesis in Yarrowia lipolytica.

Quantitative Performance of POX Candidates

The selection of the acyl-CoA oxidase is the single most critical variable in this workflow. The table below summarizes the quantitative screening of various POX candidates in the Δpox1-6 Y. lipolytica background, demonstrating the superior chain-shortening arrest efficiency of Lbo_31670 [1].

| Acyl-CoA Oxidase (POX) | Organism of Origin | Z7-12:Acid Titer (mg/L) | Chain-Shortening Arrest Efficiency |

| Lbo_31670 | Lobesia botrana | 1.72 ± 0.53 | High (Strictly stalls at C12) |

| Lbo_49554 | Lobesia botrana | 0.91 ± 0.12 | Moderate |

| CmaPOX | Cnaphalocrocis medinalis | 0.85 ± 0.15 | Moderate |

| YliPOX2 | Yarrowia lipolytica | 0.00 | Low (Promiscuous; complete degradation) |

| YliPOX3 | Yarrowia lipolytica | 0.00 | Low (Promiscuous; complete degradation) |

Self-Validating Experimental Protocols

Protocol A: Strain Engineering & Peroxisomal Background Ablation

Objective: Generate a "blank slate" Δpox1-6 Y. lipolytica chassis and integrate the synthetic desaturase/oxidase pathway. Causality: Removing all native POX genes ensures that any observed β-oxidation is exclusively driven by our engineered, highly specific heterologous enzymes, preventing the complete degradation of the C12 product.

-

Multiplexed Gene Deletion : Utilize a CRISPR-Cas9 system adapted for Y. lipolytica to sequentially or multiplex-delete POX1 through POX6.

-

Pathway Integration : Transform the Δpox1-6 strain with a linearized integration cassette containing the D. melanogaster Δ9-desaturase (Dmd9) and the L. botrana acyl-CoA oxidase (Lbo_31670), both driven by strong constitutive promoters (e.g., pTEF).

-

Self-Validation Checkpoint : Perform colony PCR targeting the native POX loci. The complete absence of wild-type bands, coupled with the presence of Dmd9 and Lbo_31670 amplicons, validates the genotype. Do not proceed to bioprocessing without this confirmation, as residual native POX activity will destroy the product.

Protocol B: Bioprocessing & Precursor Feeding

Objective: Cultivate the engineered strain and supply the C14 precursor required for chain shortening. Causality: We feed methyl myristate (14:Me) rather than free myristic acid because methyl esters exhibit lower cellular toxicity, do not cause severe foaming in bioreactors, and are readily transported and hydrolyzed intracellularly by native lipases.

-

Seed Culture : Inoculate a single validated colony into 5 mL of YPD medium. Grow overnight at 28°C, 200 rpm.

-

Main Cultivation : Transfer the seed culture into 50 mL of defined minimal medium (YNB supplemented with 2% glucose and required amino acids) in a 250 mL baffled flask at an initial OD₆₀₀ of 0.1.

-

Precursor Supplementation : Once the culture reaches the mid-exponential phase (OD₆₀₀ ≈ 1.0), supplement the medium with 1 mM methyl myristate (14:Me). Dissolve the 14:Me in 0.1% Tergitol NP-40 prior to addition to ensure micellar dispersion and maximize bioavailability.

-

Incubation : Continue incubation at 28°C, 200 rpm for 72 to 96 hours.

-

Self-Validation Checkpoint : Always run an uninoculated control flask containing the medium and 14:Me. This controls for abiotic degradation, evaporation, and ensures that any chain-shortened products detected later are strictly biogenic.

Protocol C: Lipid Extraction & GC-MS Quantification

Objective: Extract intracellular and extracellular lipids, derivatize them, and precisely quantify the 7-dodecenoic acid titer. Causality: GC-MS requires volatile analytes. Free fatty acids tail heavily on standard GC columns; therefore, transesterification into Fatty Acid Methyl Esters (FAMEs) is mandatory to achieve sharp chromatographic peaks and accurate quantification.

-

Harvest & Internal Standard Addition : Transfer 1 mL of the total cultivation broth (cells + medium) to a glass vial. Immediately add 10 µg of methyl nonadecanoate (19:Me) as an internal standard.

-

Causality: The internal standard corrects for downstream lipid extraction efficiency variations and GC injection volume errors.

-

-

Transesterification : Add 1 mL of 1.25 M HCl in methanol. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 1 hour to convert all free fatty acids and acyl-CoAs into FAMEs.

-

Extraction : Cool the vials to room temperature. Add 1 mL of hexane and 1 mL of 0.9% NaCl. Vortex vigorously for 2 minutes, then centrifuge at 2,000 × g for 5 minutes to separate the phases.

-

GC-MS Analysis : Transfer the upper organic (hexane) layer to a GC vial. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., HP-INNOWax or DB-WAX).

-

Self-Validation Checkpoint : Identify 7-dodecenoic acid by matching both the retention time and the mass fragmentation pattern (m/z) against an authentic Z7-12:acid reference standard. Quantify the absolute titer by comparing the target peak area to the 19:Me internal standard peak area.

References

-

Petkevicius, K., Wenning, L., Kildegaard, K. R., Sinkwitz, C., Smedegaard, R., Holkenbrink, C., & Borodina, I. (2022). "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." FEMS Yeast Research, 22(1), foac041. URL: [Link]

-

Marella, E. R., Holkenbrink, C., Siewers, V., & Borodina, I. (2020). "Optimization of Yarrowia lipolytica's β-oxidation pathway for lactones production." Metabolic Engineering, 61, 227-236. URL:[Link]

Application Note: Biosynthesis, Formulation, and Field Deployment of 7-Dodecenoic Acid-Derived Mating Disruption Pheromones

Introduction and Mechanistic Rationale

Mating disruption is a highly selective, eco-friendly pest management strategy that saturates an agricultural environment with synthetic sex pheromones, interfering with the ability of male insects to locate calling females. A critical active ingredient in the pheromone blends of several devastating agricultural pests is (Z)-7-dodecenyl acetate (Z7-12:Ac) and its isomers.

Historically, deploying these pheromones at an agricultural scale was economically bottlenecked by the complex stereoselective chemical synthesis required to produce them. However, 7-dodecenoic acid (Z7-12:Acid) has emerged as the pivotal biochemical precursor for semi-biosynthetic production. By engineering microbial cell factories to produce 7-dodecenoic acid, researchers can bypass costly petrochemical synthesis, subsequently converting the acid to the active acetate form via simple reduction and acetylation steps 1[1].

This application note details the end-to-end workflow: from the metabolic engineering principles underlying 7-dodecenoic acid biosynthesis, to the formulation of multi-component pheromone dispensers, and the self-validating protocols required for successful field deployment.

Biosynthetic Pathway and Metabolic Engineering

Direct chemical synthesis of Z7-12:Ac requires toxic reagents and yields hazardous byproducts. Conversely, microbial biosynthesis leverages the native lipid metabolism of oleaginous yeast, such as Yarrowia lipolytica.

Causality in Pathway Design: Yeast naturally produce long-chain fatty acids like palmitic acid (C16:0). To synthesize the C12 pheromone precursor, the yeast is engineered to express heterologous fatty acyl-CoA desaturases (FADs) , which introduce a double bond at a specific carbon. Because the target is a 12-carbon chain, the engineered pathway utilizes peroxisomal oxidases (POX) to perform β-oxidation. This process systematically cleaves two-carbon units from the chain, shortening the C16 precursor down to 7-dodecenoic acid1[1]. The acid is then reduced by fatty acyl-CoA reductases (FARs) to (Z)-7-dodecenol, and finally acetylated to yield the active pheromone.

Engineered microbial biosynthesis pathway of (Z)-7-dodecenyl acetate from palmitoyl-CoA.

Pheromone Blend Optimization and Target Species

Olfactory receptor neurons (ORNs) in male insect antennae are highly tuned to specific molecular ratios. Using Z7-12:Ac in isolation is often insufficient for species that rely on multi-component blends. For example, the Fall Armyworm (Spodoptera frugiperda) requires a precise mixture of (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, and (E)-7-dodecenyl acetate to trigger full behavioral disruption2[2]. Conversely, the Cabbage Looper (Trichoplusia ni) responds robustly to Z7-12:Ac as a single component3[3].

Table 1: Optimal 7-Dodecenoic Acid-Derived Pheromone Blends

| Target Agricultural Pest | Primary Component | Secondary/Tertiary Components | Optimal Ratio | Disruption Mechanism |

| Fall Armyworm (S. frugiperda) | (Z)-9-tetradecenyl acetate | (Z)-7-dodecenyl acetate, (E)-7-dodecenyl acetate | 83 : 1 : 1.2 | Competitive (False Trail) |

| Cabbage Looper (T. ni) | (Z)-7-dodecenyl acetate | None (Single component) | 100% | Non-Competitive (Fatigue) |

| Red Clover Casebearer (C. deauratella) | (Z)-7-dodecenyl acetate | (Z)-5-dodecenyl acetate | 100 : 10 | Competitive (False Trail) |

(Data synthesized from[2][3][4])

Experimental Protocols

Protocol A: Semi-Biosynthetic Production and Validation of 7-Dodecenoic Acid

Objective: Extract and validate the titer of the C12 fatty acid precursor before downstream chemical conversion.

-

Cultivation: Inoculate engineered Yarrowia lipolytica in 5L bioreactors containing YPD medium supplemented with 1% methyl myristate to drive the β-oxidation pathway. Cultivate at 28°C, 200 rpm for 72 hours.

-

Lipid Extraction: Harvest cells via centrifugation (5000 × g, 10 min). Lyse cells using bead beating in a methanol:chloroform (2:1 v/v) solution to extract the total lipid fraction.

-

Self-Validating Step (GC-FID Quantification):

-

Causality: Proceeding to the reduction phase with a low-titer batch wastes expensive catalysts.

-

Action: Derivatize a 1 mL aliquot of the extract to fatty acid methyl esters (FAMEs) using 1% sulfuric acid in methanol. Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Validation Criterion: The peak area corresponding to 7-dodecenoic acid must represent ≥40% of the total fatty acid pool. If validated, proceed to chemical reduction (using LiAlH₄) and acetylation (using acetic anhydride/pyridine) to yield Z7-12:Ac.

-

Protocol B: Formulation and Release-Rate Validation of Dispensers

Objective: Prepare field-ready dispensers and verify their emission kinetics.

-

Blend Preparation: In a dark, temperature-controlled fume hood, mix the synthesized Z7-12:Ac with n-hexane (solvent) and 1% butylated hydroxytoluene (BHT).

-

Causality: The alkene bond in Z7-12:Ac is highly susceptible to photo-oxidation and ozonolysis in the field. BHT acts as a radical scavenger, extending the lure's field life from days to months.

-

-

Dispenser Loading: Inject 50 mg of the pheromone blend into red rubber septa (for passive release) or load into pressurized aerosol canisters (for active release).

-

Self-Validating Step (SPME-GC-MS Emission Tracking):

-

Causality: A dispenser that releases pheromone too slowly will fail to outcompete female moths; releasing too quickly depletes the lure before the mating season ends.

-

Action: Place the loaded dispenser in a laboratory wind tunnel (25°C, 1.5 m/s wind speed). Expose a Solid-Phase Microextraction (SPME) fiber downwind for 60 minutes. Desorb the fiber in a GC-MS inlet.

-

Validation Criterion: For aerosol emitters targeting T. ni, the calculated release rate must stabilize at approximately 58 mg/ha/day3[3]. Adjust matrix excipients if the rate deviates by >15%.

-

Protocol C: Field Deployment and Efficacy Monitoring

Objective: Deploy dispensers to achieve mating disruption and validate efficacy via a dual-trap system.

-

Grid Design & Deployment: Deploy aerosol dispensers in a uniform grid (e.g., 36 units/ha) at a distance of 200–400 m apart 3[3].

-

Causality: Dispensers must be placed in the upper third of the crop canopy. Pheromone vapors are heavier than air; placing them high ensures the plume sinks and thoroughly permeates the flight paths of the target insects.

-

-

Self-Validating Step (Dual-Trap Efficacy Monitoring):

-

Causality: A drop in pheromone trap catches could indicate successful mating disruption, OR it could simply mean the pest population died off due to weather or disease.

-

Action: Deploy two types of traps inside the treated grid: Monitoring Traps (baited with synthetic Z7-12:Ac lures) and Blank/Passive Traps (unbaited, relying on visual cues or host-plant volatiles).

-

Validation Criterion: Mating disruption is successfully validated if the Monitoring Traps show a >90% reduction in male catch (trap shutdown) while the Blank Traps continue to catch a stable baseline of insects, proving the population is present but chemically blinded.

-

Mechanisms of pheromone-mediated mating disruption in agricultural pests.

Field Efficacy Data Presentation

When protocols are strictly adhered to, the application of 7-dodecenoic acid-derived pheromones yields significant reductions in both mating success and subsequent crop damage.

Table 2: Standardized Field Efficacy Metrics

| Metric | S. frugiperda (Corn) | T. ni (Crucifers) | C. deauratella (Red Clover) |

| Dispenser Type | Passive Rubber Septa | Aerosol Emitter | Passive Rubber Septa |

| Target Release Rate | 2–5 mg/ha/day | 58 mg/ha/day | 1–3 mg/ha/day |

| Trap Catch Reduction | > 90% | > 95% | > 85% |

| Mating Success Reduction | 75% – 80% | > 90% | 70% – 80% |

| Crop Damage Reduction | 60% – 65% | 80% – 85% | 50% – 60% |

References

-

Holkenbrink, C., et al. "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." nih.gov.[Link]

-

Lucchi, A., et al. "Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future." mdpi.com.[Link]

-

Unbehend, M., et al. "Composition of pheromone lures used to attract Spodoptera frugiperda males in the field." researchgate.net.[Link]

-

CABI Compendium. "Coleophora deauratella (red clover casebearer)." cabidigitallibrary.org.[Link]

-

Batista-Pereira, L., et al. "Isolation, Identification, Synthesis, and Field Evaluation of the Sex Pheromone of the Brazilian Population of Spodoptera frugiperda." researchgate.net.[Link]

Sources

- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 7-Dodecenoic Acid

Introduction & Scope

7-Dodecenoic acid (C12:1Δ7) is a 12-carbon monounsaturated fatty acid (MUFA) that serves as a critical intermediate in the biosynthesis of insect sex pheromones (particularly in Lepidoptera) and is a key target in metabolic engineering utilizing yeast cell factories[1].

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of free fatty acids (FFAs) is fundamentally limited by their highly polar carboxyl groups. This polarity leads to severe adsorption in the GC inlet, poor chromatographic resolution, and thermal degradation[2]. While standard esterification resolves volatility issues, electron ionization (EI) of unsaturated esters induces extensive double-bond migration along the aliphatic chain. This phenomenon makes it nearly impossible to distinguish 7-dodecenoic acid from its positional isomers (e.g., 9-dodecenoic acid) based solely on standard mass spectra.

To achieve unambiguous structural elucidation, researchers must employ targeted derivatization techniques that "fix" the double bond in place prior to MS fragmentation. This application note details the mechanistic rationale and step-by-step protocols for two gold-standard double-bond localization strategies: Dimethyl Disulfide (DMDS) Adduction and 4,4-Dimethyloxazoline (DMOX) Derivatization .

Mechanistic Rationale: The Causality of Derivatization Choices

As an analytical scientist, selecting the correct derivatization pathway dictates the integrity of your downstream data. The choices below are driven by specific chemical causalities:

-

Volatilization via FAME Synthesis: Converting the free fatty acid to a Fatty Acid Methyl Ester (FAME) using boron trifluoride (BF₃) in methanol neutralizes the polar carboxyl group[2]. BF₃ acts as a strong Lewis acid, driving the esterification rapidly to completion. However, FAMEs require secondary derivatization for double-bond localization.

-

Double Bond Fixation via DMDS: Dimethyl disulfide reacts specifically with the alkene bond via an iodine-catalyzed electrophilic addition, forming a vicinal bis(methylthio) ether[3]. Under EI-MS, the C-C bond between the two massive, sulfur-bearing carbons experiences extreme steric and electronic strain, causing it to cleave preferentially. This yields two highly abundant, unambiguous diagnostic fragments (the α- and ω-fragments) that mathematically pinpoint the original double bond[4].

-

Charge-Remote Fragmentation via DMOX: Reacting the lipid with 2-amino-2-methyl-1-propanol creates a heterocyclic 4,4-dimethyloxazoline (DMOX) ring at the carboxyl terminus[5]. During ionization, this ring acts as a localized charge trap. Because the charge cannot migrate down the alkyl chain, the molecule undergoes "charge-remote fragmentation." The position of the double bond is revealed not by a single cleavage, but by a characteristic 12 Da mass gap between consecutive fragments, deviating from the typical 14 Da (CH₂) gap[5].

Derivatization Workflow

Workflow for 7-dodecenoic acid derivatization and GC-MS double-bond localization.

Experimental Protocols

These protocols are designed as self-validating systems; visual cues (phase separation, color changes) are embedded to confirm reaction success at each stage.

Protocol A: Acid-Catalyzed FAME Synthesis (Volatility Enhancement)

This step is a prerequisite if proceeding to DMDS adduction.

-

Sample Preparation: Transfer 1–5 mg of the lipid extract or 7-dodecenoic acid standard into a 5 mL glass reaction vial. Evaporate any aqueous solvent under a gentle stream of nitrogen.

-

Esterification: Add 0.5 mL of 14% (w/w) BF₃-methanol reagent. Cap the vial tightly with a PTFE-lined cap.

-

Incubation: Heat the vial in a dry block at 70°C for 30 minutes[2].

-

Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade hexane, followed by 1.0 mL of saturated NaCl solution.

-

Validation: Vortex vigorously for 30 seconds, then centrifuge at 2000 × g for 3 minutes. Self-Validation: You must observe two distinct, clear phases. The upper (organic) layer contains the FAMEs.

-

Recovery: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis or subsequent DMDS derivatization.

Protocol B: DMDS Derivatization (Double Bond Localization)

-

Reaction Setup: Transfer 100 µL of the FAME extract (in hexane) to a micro-reaction vial.

-

Reagent Addition: Add 100 µL of neat dimethyl disulfide (DMDS) and 10 µL of an iodine catalyst solution (60 mg/mL in diethyl ether)[3]. The solution will turn a distinct dark purple/brown.

-

Incubation: Seal and incubate at 50°C for 2 hours (or 40°C overnight) to ensure complete electrophilic addition across the Δ7 double bond.

-

Quenching: Add 100 µL of a 5% (w/v) aqueous sodium thiosulfate solution. Vortex thoroughly. Self-Validation: The dark iodine color must completely disappear, yielding a colorless organic phase, confirming the reduction of excess iodine.

-

Extraction: Add 200 µL of hexane, extract the upper organic layer, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS.

Protocol C: DMOX Derivatization (Alternative One-Step Structural ID)

Preferred for complex polyunsaturated mixtures where DMDS spectra become overly convoluted.

-

Amidation: To the dried lipid extract, add 500 µL of 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. Incubate overnight at room temperature[5].

-

Cyclization: Isolate the resulting amides via hexane/water partition. Evaporate the hexane layer, then add 100 µL of trifluoroacetic anhydride (TFAA).

-

Incubation: Heat at 50°C for 45 minutes to drive the cyclization of the amide into the oxazoline ring[5].

-

Final Extraction: Evaporate the TFAA under nitrogen, reconstitute the DMOX derivatives in 200 µL of hexane, and proceed to GC-MS analysis.

Data Interpretation & Quantitative Summary

The accurate identification of 7-dodecenoic acid relies on recognizing specific mass-to-charge (m/z) ratios generated by the derivatization techniques. The table below summarizes the theoretical and observed quantitative MS data for C12:1Δ7.

| Derivatization Method | Molecular Ion (M⁺) | Key Diagnostic Fragments (m/z) | Mechanistic Interpretation |

| FAME | 212 | 74 | McLafferty Rearrangement: Confirms the presence of a methyl ester. Cannot locate the double bond due to migration. |

| DMDS-FAME | 306 | 117, 189 | Specific Cleavage: Fragmentation occurs exactly between C7 and C8. • m/z 117: ω-fragment (C8–C12 + SCH₃) • m/z 189: Carboxyl-fragment (C1–C7 + SCH₃). Pinpoints Δ7. |

| DMOX | 251 | 113, 168, 180 | Charge-Remote Fragmentation: m/z 113 is the DMOX base peak. A specific 12 Da mass gap between m/z 168 (cleavage at C6) and m/z 180 (cleavage at C7) mathematically pinpoints the Δ7 unsaturation. |

GC-MS Instrument Parameters (Recommended)

-

Column: DB-5MS or DB-Fatwax UI (30 m × 0.25 mm × 0.25 µm)[1].

-

Inlet: 250°C, Splitless injection (1 µL).

-

Oven Program: 80°C (hold 2 min) → ramp 15°C/min to 170°C → ramp 10°C/min to 240°C (hold 8 min)[4].

-

MS Detector: Electron Ionization (EI) at 70 eV; Scan range m/z 50–400.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Auto-Oxidation of 7-Dodecenoic Acid During Sample Preparation

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-dodecenoic acid. This monounsaturated fatty acid, while crucial for various research applications, is highly susceptible to auto-oxidation—a process that can compromise sample integrity and lead to erroneous experimental results.[1][2] This guide provides in-depth, practical solutions in a question-and-answer format to help you understand, prevent, and troubleshoot auto-oxidation during your sample preparation workflow.

Section 1: Understanding the Core Problem: Auto-Oxidation

This section delves into the fundamental science behind why 7-dodecenoic acid degrades and what factors accelerate this process in a typical laboratory environment.

Q1: What is auto-oxidation and why is 7-dodecenoic acid particularly susceptible?

Auto-oxidation is a spontaneous, non-enzymatic process where lipids react with atmospheric oxygen.[1] It proceeds via a free-radical chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[3][4][5][6]

-

Initiation: The process begins when an initiator (like light, heat, or a metal ion) causes the abstraction of a hydrogen atom from a carbon adjacent to the double bond in the 7-dodecenoic acid molecule.[3][6] This creates an unstable lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3][6] This highly reactive species can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical.[3] This new radical continues the chain reaction, leading to an accelerating cascade of lipid degradation.[1]

-

Termination: The reaction cascade eventually slows and stops when radicals react with each other to form stable, non-radical products.[3][6]

7-dodecenoic acid's susceptibility stems from the presence of its carbon-carbon double bond. The allylic hydrogens (hydrogens on the carbons adjacent to the double bond) are more weakly bonded and thus easier to abstract, making this the primary site for initiating the oxidation cascade.

Sources

- 1. Autoxidation - Wikipedia [en.wikipedia.org]

- 2. btsa.com [btsa.com]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination | IntechOpen [intechopen.com]

- 5. bce.au.dk [bce.au.dk]

- 6. Lipid peroxidation - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Acyl-CoA Oxidase Activity for 7-Dodecenoic Acid Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to optimize acyl-CoA oxidase (ACOX) activity for the synthesis of 7-dodecenoic acid. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of acyl-CoA oxidase for modifying 7-dodecenoic acid.

Q1: What is the primary function of acyl-CoA oxidase and its relevance to 7-dodecenoic acid?

A1: Acyl-CoA oxidase (EC 1.3.3.6) is a flavoenzyme that catalyzes the first and often rate-limiting step of peroxisomal β-oxidation.[1][2] It introduces a double bond between the α and β carbons of a fatty acyl-CoA molecule, converting it to a trans-2,3-dehydroacyl-CoA and producing hydrogen peroxide (H₂O₂) as a byproduct. While ACOX is primarily involved in fatty acid degradation, its catalytic activity can be harnessed for synthetic purposes. For 7-dodecenoic acid, a medium-chain fatty acid[3], ACOX can introduce a double bond, which can then be a substrate for subsequent enzymatic or chemical modifications. The efficiency of this reaction is highly dependent on the specific ACOX isozyme used, as they exhibit varying substrate specificities based on acyl chain length.[2][4]

Q2: How do I choose the right acyl-CoA oxidase for my experiments with 7-dodecenoic acid?

A2: The choice of ACOX is critical. Different organisms express multiple ACOX isozymes with distinct substrate specificities. For 7-dodecenoic acid (a C12 fatty acid), you should look for an ACOX known to have high activity towards medium-chain fatty acyl-CoAs. For example, some yeast species like Candida aaseri and Yarrowia lipolytica possess multiple ACOX isozymes with varied preferences for short-, medium-, and long-chain substrates.[2][4] Specifically, CaACOX2 from C. aaseri shows a preference for short- and medium-chain fatty acids (C6-C12).[2] It is advisable to review literature on the characterization of various ACOXs to select a candidate with proven activity on C12 substrates or to perform initial screening with several commercially available or recombinantly expressed enzymes.

Q3: What are the essential cofactors and components for an acyl-CoA oxidase reaction?

A3: The primary cofactor for acyl-CoA oxidase is Flavin Adenine Dinucleotide (FAD), which is non-covalently bound to the enzyme.[1][5] The reaction also requires molecular oxygen (O₂) as a substrate.[1] Therefore, ensuring adequate aeration during the reaction is important. The substrate, 7-dodecenoic acid, must first be activated to its coenzyme A thioester, 7-dodecenoyl-CoA, by an acyl-CoA synthetase (ACS) enzyme.[1]

Q4: What are the common methods to assay acyl-CoA oxidase activity?

A4: ACOX activity is most commonly measured by monitoring the production of hydrogen peroxide (H₂O₂).[5] This can be achieved using a coupled spectrophotometric or fluorometric assay.[5][6]

-

Spectrophotometric Assay: The H₂O₂ produced is used by a peroxidase (like horseradish peroxidase, HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured. A common system uses 4-aminoantipyrine and phenol, which form a quinoneimine dye with an absorbance maximum around 500 nm.

-

Fluorometric Assay: This method is generally more sensitive. HRP catalyzes the oxidation of a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) by H₂O₂ to a highly fluorescent product.[6] This increased fluorescence can be quantified.

There are also commercial kits available that provide a streamlined, plate-based format for measuring fatty acid oxidation activity.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or protein degradation. | Solution: Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol.[8] Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt. Run an SDS-PAGE to check for protein integrity. |

| 2. Substrate Not Activated: 7-dodecenoic acid must be converted to 7-dodecenoyl-CoA. The acyl-CoA synthetase (ACS) may be inactive or the necessary cofactors (ATP, CoA, Mg²⁺) are missing or degraded. | Solution: Verify the activity of your ACS separately. Ensure that ATP, Coenzyme A, and Mg²⁺ are fresh and at the correct concentrations in your activation reaction. | |

| 3. Missing or Degraded FAD Cofactor: FAD can dissociate from the enzyme, especially during purification or storage. | Solution: Supplement the reaction buffer with exogenous FAD (typically in the low micromolar range). This can help reconstitute the holoenzyme. | |

| 4. Inappropriate Reaction Conditions: Suboptimal pH, temperature, or buffer composition. | Solution: Optimize the reaction pH and temperature. Most ACOXs have a pH optimum between 7.4 and 8.5 and a temperature optimum between 28-38°C.[8][9] Screen different buffers and ionic strengths to find the ideal conditions for your specific enzyme. | |

| Substrate Inhibition | 1. High Substrate Concentration: Some ACOXs are inhibited by high concentrations of their acyl-CoA substrates, particularly long-chain ones. This can be due to the detergent-like properties of acyl-CoAs forming micelles.[10][11] | Solution: Perform a substrate titration experiment to determine the optimal concentration of 7-dodecenoyl-CoA. If inhibition is observed, consider adding a non-ionic detergent like Triton X-100 at a concentration above its critical micellar concentration, as this has been shown to alleviate substrate inhibition for some ACOXs.[10][11] |

| Product Inhibition | 1. Accumulation of Products: The reaction products, trans-2,3-dehydroacyl-CoA and H₂O₂, can inhibit the enzyme. Coenzyme A (CoA) itself can also be a competitive inhibitor.[10][11] | Solution: If possible, include a system to remove the products as they are formed. For H₂O₂, adding catalase to the reaction mix will break it down into water and oxygen.[1] For the enoyl-CoA product, this may be more challenging in a synthetic context, but be aware that its accumulation can slow the reaction. To mitigate CoA inhibition, ensure your substrate activation step goes to completion to minimize free CoA. |

| Inconsistent Results | 1. Variable Oxygen Concentration: ACOX uses molecular oxygen as a substrate. Inconsistent mixing or aeration can lead to variable reaction rates. | Solution: Ensure consistent and adequate aeration of your reaction mixture. For larger scale reactions, gentle stirring or shaking can help. For plate-based assays, ensure consistent well volumes and avoid sealing plates in a way that would limit oxygen access. |

| 2. Instability of Reagents: ATP and CoA are prone to degradation. | Solution: Prepare fresh solutions of ATP and CoA for each experiment. Store stock solutions appropriately (e.g., ATP at pH 7-8, CoA at acidic pH, both frozen in aliquots). |

Section 3: Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Acyl-CoA Oxidase

This protocol provides a general framework for expressing and purifying His-tagged ACOX in E. coli.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET vector) containing the ACOX gene with an N-terminal His-tag.[4]

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[12]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for another 4-16 hours. Lower temperatures often improve the solubility of the expressed protein.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.[12]

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged ACOX with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM potassium phosphate pH 7.2, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This protocol details a coupled enzyme assay to measure ACOX activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES buffer, pH 8.0.

-

Substrate Stock: Prepare a stock solution of 7-dodecenoyl-CoA in water. Determine the concentration spectrophotometrically.

-

Color Reagent Mix: In Assay Buffer, prepare a solution containing 1.6 mM 4-aminoantipyrine and 22 mM phenol.

-

HRP Solution: Prepare a solution of horseradish peroxidase (e.g., 100 units/mL) in Assay Buffer.

-

FAD Solution: 1 mM FAD in Assay Buffer.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine:

-

Assay Buffer

-

Color Reagent Mix

-

HRP Solution

-

FAD Solution

-

Purified ACOX enzyme solution

-

-

Mix gently and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the 7-dodecenoyl-CoA substrate.

-

Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of the quinoneimine dye (this needs to be determined or found in the literature for the specific conditions). One unit of activity is typically defined as the amount of enzyme that produces 1 µmole of H₂O₂ per minute.[9]

-

Section 4: Visualizations

References

- Schepers, L., Van Veldhoven, P. P., Casteels, M., Eyssen, H. J., & Mannaerts, G. P. (1990). Studies on the substrate specificity of the inducible and non-inducible acyl-CoA oxidases from rat kidney peroxisomes. Journal of Biochemistry, 107(4), 554-559.

- Hovik, R., & Osmundsen, H. (1987). Factors which affect the activity of purified rat liver acyl-CoA oxidase. The International Journal of Biochemistry, 19(4), 345-350.

-

Hovik, R., & Osmundsen, H. (1987). Factors which affect the activity of purified rat liver acyl-CoA oxidase. PubMed. [Link]

- Roe, C. R., & Ding, J. (2000). Biochemical assays of TCA cycle and β-oxidation metabolites. Current Protocols in Human Genetics, Chapter 17, Unit 17.5.

- Kim, J. E., et al. (2020). Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14. Journal of Microbiology and Biotechnology, 30(11), 1726-1733.

- Pedersen, L., & Henriksen, A. (2004). Expression, purification and crystallization of two peroxisomal acyl-CoA oxidases from Arabidopsis thaliana. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 6), 1125-1128.

-

Pedersen, L., & Henriksen, A. (2004). Expression, purification and crystallization of two peroxisomal acyl-CoA oxidases from Arabidopsis thaliana. IUCr Journals. [Link]

-

Assay Genie. Fatty Acid Oxidation (FAO) Assay Kit (BR00001). [Link]

-

ResearchGate. acyl-CoA oxidase and β-oxidation of PUFAs. [Link]

-

PNAS. (2016). Structural characterization of acyl-CoA oxidases reveals a direct link between pheromone biosynthesis and metabolic state in Caenorhabditis elegans. [Link]

- Johnson, J. K., Kumar, N. R., & Srivastava, D. K. (1998). Oxidase Activity of the Acyl-CoA Dehydrogenases. Biochemistry, 37(23), 8239-8249.

- Sembongi, H., et al. (2000). Purification and characterization of the recombinant form of Acyl CoA oxidase 3 from the yeast Yarrowia lipolytica. Archives of Biochemistry and Biophysics, 384(1), 1-8.

-

Creative Bioarray. Fatty Acid Oxidation Assay. [Link]

-

Matilda. (2025). Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. [Link]

-

Mayo Clinic Laboratories. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]

- Thorpe, C., & Kim, J. J. (2004). Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences. FEBS Journal, 271(4), 681-691.

-

Taylor & Francis. Acyl-coa oxidase – Knowledge and References. [Link]

-

Reddy, J. K. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [Link]

- Wang, H., et al. (1999). Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica. Journal of Bacteriology, 181(17), 5140-5148.

-

Reddy, J. K. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. Encyclopedia.pub. [Link]

- Poosch, M. S., & Yamazaki, R. K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 884(3), 585-593.

-

BioAssay Systems. Fatty Acyl-CoA Assay. [Link]

-

PlantFAdb. 12:1-delta-7c; 7-Dodecenoic acid, (7Z). [Link]

-

Shengying Li. (n.d.). Unexpected Reactions of α,β‐Unsaturated Fatty Acids Provide Insight into the Mechanisms of CYP152 Peroxygenases. [Link]

-

PubChem. 7-Dodecenoic acid. [Link]

-

Patsnap Synapse. Peroxisomal ACYL-COA Oxidase Deficiency. [Link]

-

PMC. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. [Link]

-

Asahi Kasei Pharma Corporation. ACYL–CoA OXIDASE [ACOD]. [Link]

-

MedlinePlus. Peroxisomal acyl-CoA oxidase deficiency. [Link]

-